molecular formula C19H19NO5S2 B2511477 methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate CAS No. 1428365-28-9

methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2511477
CAS No.: 1428365-28-9
M. Wt: 405.48
InChI Key: XLJNRTQTJQVQKL-UHFFFAOYSA-N
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Description

Methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C19H19NO5S2 and its molecular weight is 405.48. The purity is usually 95%.
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Biological Activity

Methyl 4-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, focusing on its pharmacological properties and relevant research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C20H19N2O4S
  • Molecular Weight : 369.44 g/mol
  • CAS Number : 1421458-40-3

The compound features a unique combination of furan and thiophene moieties, which are known to contribute to various biological activities. The sulfamoyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan and Thiophene Linkage : Utilizing appropriate reagents to create the desired furan and thiophene derivatives.
  • Sulfonamide Formation : Reacting the intermediate with sulfamoyl chloride or similar sulfonamide precursors.
  • Esterification : The final step involves methylation of the benzoic acid derivative to yield the target compound.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, related sulfamoyl benzoates have demonstrated effectiveness against various bacterial strains, including:

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansAntifungal

The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound. Notably, compounds containing furan and thiophene rings have shown cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM)
A549 (Lung Cancer)15.5
SK-MEL-2 (Skin Cancer)12.0
SK-OV-3 (Ovarian Cancer)10.5
HCT15 (Colon Cancer)8.0

These effects are attributed to the inhibition of key cellular pathways involved in proliferation and survival, often through apoptosis induction or cell cycle arrest.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Targeting specific enzymes critical for cell metabolism.
  • Receptor Modulation : Interacting with receptors involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of several sulfamoyl benzoates against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting a strong potential for therapeutic applications in treating infections.
  • Cytotoxicity Assessment :
    Another investigation focused on the cytotoxic effects of related compounds on A549 and SK-MEL-2 cell lines. The study revealed that these compounds induced apoptosis through mitochondrial pathway activation, highlighting their potential as anticancer agents.

Properties

IUPAC Name

methyl 4-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c1-24-19(21)16-4-6-18(7-5-16)27(22,23)20(13-15-9-11-25-14-15)10-8-17-3-2-12-26-17/h2-7,9,11-12,14H,8,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJNRTQTJQVQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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